molecular formula C5H3F3N2OS B6350631 6-(Trifluoromethylsulfanyl)pyridazin-3-ol CAS No. 1206523-80-9

6-(Trifluoromethylsulfanyl)pyridazin-3-ol

Cat. No.: B6350631
CAS No.: 1206523-80-9
M. Wt: 196.15 g/mol
InChI Key: HTFYIZZMOBSAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethylsulfanyl)pyridazin-3-ol is a heterocyclic compound that contains a pyridazine ring substituted with a trifluoromethylsulfanyl group at the 6-position and a hydroxyl group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological activities and have been widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of pyridazine derivatives with electrophilic trifluoromethylsulfanyl reagents such as the Billard reagent (PhNHSCF3) under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent at elevated temperatures.

Industrial Production Methods

Industrial production of 6-(Trifluoromethylsulfanyl)pyridazin-3-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethylsulfanyl)pyridazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethylsulfanyl)pyridazin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Used in the development of agrochemicals and other industrial applications

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyridazin-3-ol: Similar structure but lacks the sulfanyl group.

    6-(Trifluoromethylsulfanyl)pyrimidin-3-ol: Contains a pyrimidine ring instead of a pyridazine ring.

    6-(Trifluoromethylsulfanyl)pyrazin-3-ol: Contains a pyrazine ring instead of a pyridazine ring

Uniqueness

6-(Trifluoromethylsulfanyl)pyridazin-3-ol is unique due to the presence of both the trifluoromethylsulfanyl and hydroxyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2OS/c6-5(7,8)12-4-2-1-3(11)9-10-4/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFYIZZMOBSAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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